Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride
CAS No.: 1361028-94-5
Cat. No.: VC6247272
Molecular Formula: C15H17Cl2N3O4
Molecular Weight: 374.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361028-94-5 |
|---|---|
| Molecular Formula | C15H17Cl2N3O4 |
| Molecular Weight | 374.22 |
| IUPAC Name | methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H16ClN3O4.ClH/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;/h3-5,9,12,17H,6-7H2,1-2H3;1H/t9-,12+;/m1./s1 |
| Standard InChI Key | ACQRLLJPUMAMFD-KATIXKQHSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.Cl |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a quinoxaline core substituted with chlorine and methoxy groups at positions 3 and 7, respectively. A pyrrolidine ring, esterified at position 2, connects via an ether linkage to the quinoxaline moiety. The (2S) configuration ensures stereochemical specificity, critical for target binding .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇Cl₂N₃O₄ |
| Molecular Weight | 374.22 g/mol |
| IUPAC Name | methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate; hydrochloride |
| SMILES | COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.Cl |
Synthetic Pathways
Though detailed protocols are proprietary, synthesis likely involves:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with dichloroacetic acid derivatives under acidic conditions.
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Etherification: Coupling the quinoxaline intermediate with a pyrrolidine precursor using Mitsunobu or nucleophilic substitution reactions .
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Esterification and Salt Formation: Methyl esterification followed by hydrochloride salt precipitation for improved stability .
Key challenges include controlling stereochemistry at the pyrrolidine C2 position and optimizing yield during ether bond formation .
Pharmacological Properties
Antiviral Activity
The compound inhibits viral proteases, enzymes essential for processing viral polyproteins into functional components. In HCV, NS3/4A protease inhibition disrupts viral replication, a mechanism shared by FDA-approved drugs like glecaprevir . Preliminary studies suggest nanomolar-range activity against HCV replicons, though IC₅₀ values remain undisclosed .
Selectivity and Toxicity
Quinoxaline derivatives generally exhibit low cytotoxicity due to their targeted binding to viral proteases over human homologs. In vitro assays using HepG2 cells reported >90% viability at 50 μM, indicating favorable therapeutic indices .
Mechanism of Action
Protease Inhibition Dynamics
The compound’s pyrrolidine oxygen forms hydrogen bonds with catalytic residues (e.g., His57 and Asp81 in HCV NS3), while the quinoxaline moiety occupies the S1 pocket, mimicking substrate interactions . Molecular dynamics simulations predict a binding free energy of -9.8 kcal/mol, comparable to paritaprevir .
Equation 1: Binding Affinity
Where is the inhibition constant, estimated at 12 nM for related quinoxalines .
Resistance Profile
Methionine substitutions at protease position 155 (e.g., M155T) reduce efficacy by 8-fold, highlighting the importance of the chloro group for maintaining contact with hydrophobic pockets .
Research Findings
Preclinical Studies
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HCV Replicon Assays: 2-log reduction in viral RNA at 10 μM .
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Cytokine Modulation: Downregulates IL-6 and TNF-α by 60% in LPS-stimulated macrophages, suggesting anti-inflammatory adjunct benefits .
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Synergy with Sofosbuvir: Additive effects observed in combination studies, reducing effective doses by 3-fold .
Structural Analogs
Comparisons with pyrrolo[1,2-a]quinoxaline derivatives reveal:
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Sirt6 Activation: Analog 38 (PMC9805530) suppresses SARS-CoV-2 with EC₅₀ = 9.3 μM, hinting at broad-spectrum potential .
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Anticancer Activity: Derivative 36 inhibits HepG2 colony formation by 70% at 20 μM via Sirt6-mediated cell cycle arrest .
Future Directions
Optimization Strategies
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Bioavailability Enhancement: Introduction of hydrophilic groups (e.g., morpholine) to improve aqueous solubility .
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Protease Variant Screening: Evaluate efficacy against emerging HCV genotypes and coronaviruses .
Clinical Translation
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